Malachite Green Carbinol hydrochloride

Description

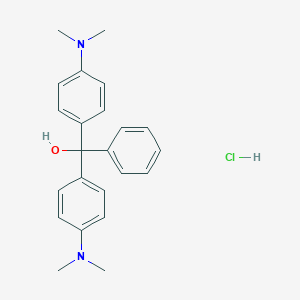

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bis[4-(dimethylamino)phenyl]-phenylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O.ClH/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17,26H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRWALOBODKCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583447 | |

| Record name | Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-61-9 | |

| Record name | Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123333-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Malachite Green Carbinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malachite green carbinol hydrochloride is a triarylmethane dye, the colorless, carbinol form of the vibrant green malachite green cation. This technical guide provides a comprehensive overview of its core chemical properties, tailored for researchers, scientists, and professionals in drug development. Understanding these properties is crucial for its application in various fields, including as a biological stain, in aquaculture as an antimicrobial agent, and in research contexts. This document details its physicochemical characteristics, experimental protocols for their determination, and a relevant analytical workflow.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of the carbinol form of malachite green. Its chemical identity is well-established, though some of its physical properties, such as its precise melting point, are not consistently reported in the literature.

| Property | Value | Reference(s) |

| Chemical Name | bis--INVALID-LINK--methanol hydrochloride | [1] |

| CAS Number | 123333-61-9 | [2] |

| Molecular Formula | C23H27ClN2O | [2] |

| Molecular Weight | 382.93 g/mol | [3] |

| Appearance | Metallic dark green to dark purple crystalline powder.[3] | [3] |

| Melting Point | Not consistently reported. Predicted for malachite green: 180 °C; Predicted for carbinol base: 101 °C. | [4] |

| Boiling Point | 549.4 °C at 760 mmHg | [5] |

| Flash Point | 286 °C | [5] |

| pKa | 6.9 (for the equilibrium between the colored cation and the carbinol form) | [4] |

| UV Maximum (λmax) | ~617 nm (for the colored malachite green cation in water) | [4] |

Solubility Profile

pH-Dependent Equilibrium

A critical chemical property of this compound is its pH-dependent equilibrium with the intensely colored malachite green cation. In aqueous solutions, the carbinol form (colorless) is in equilibrium with the cationic form (green). The pKa for this equilibrium is 6.9.[4]

-

In acidic to neutral solutions (pH < 6.9): The equilibrium favors the formation of the colored malachite green cation.

-

In alkaline solutions (pH > 6.9): The equilibrium shifts towards the colorless carbinol form.[4]

This property is fundamental to its use as a pH indicator and influences its biological activity and analytical detection methods.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of malachite green and its derivatives are crucial for reproducible research.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the formation of the leuco base followed by oxidation and conversion to the carbinol hydrochloride.

Step 1: Synthesis of Leucomalachite Green (Leuco Base)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N,N-dimethylaniline and benzaldehyde (B42025) in a 2:1 molar ratio.

-

Catalysis: Slowly add concentrated hydrochloric acid as a catalyst.

-

Heating: Heat the mixture under reflux for several hours.

-

Neutralization and Isolation: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the leuco base.

-

Purification: The crude leucomalachite green can be purified by recrystallization from an appropriate solvent.

Step 2: Oxidation to Malachite Green and Conversion to Carbinol Hydrochloride

-

Oxidation: Dissolve the purified leucomalachite green in an acidic aqueous solution. Add an oxidizing agent, such as lead dioxide or manganese dioxide, portion-wise with stirring. The solution will turn a deep green, indicating the formation of the malachite green cation.

-

Formation of Carbinol Base: After the oxidation is complete, filter the reaction mixture. Make the filtrate alkaline (pH > 10) by adding a base like sodium hydroxide. This will convert the colored malachite green cation to its colorless carbinol base, which will precipitate out of the solution.

-

Formation of Hydrochloride Salt: Isolate the precipitated carbinol base by filtration. To form the hydrochloride salt, the carbinol base can be dissolved in an appropriate organic solvent and treated with a solution of hydrochloric acid. The this compound will then precipitate and can be collected by filtration and dried.

Determination of Melting Point

The melting point of a pure substance is a sharp, characteristic physical property. For a crystalline organic salt like this compound, the following procedure using a capillary melting point apparatus is recommended.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount of the powder into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating Rate: Heat the block rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

-

Replicate Measurements: Perform at least two more measurements to ensure the reproducibility of the result.

UV-Vis Spectrophotometric Analysis

UV-Vis spectroscopy is a standard method for quantifying colored compounds like the malachite green cation.

-

Instrument and Wavelength Selection: Use a calibrated UV-Vis spectrophotometer. For the malachite green cation in an acidic aqueous solution, the maximum absorbance (λmax) is typically around 617 nm.[4]

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water with a small amount of acid to ensure the compound is in its colored cationic form). From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Measurement: Measure the absorbance of each standard solution at the λmax.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the unknown sample at the same wavelength and use the calibration curve to determine its concentration.

Analytical Workflow for Detection in Aquaculture

The use of malachite green in aquaculture is regulated due to its potential toxicity. Consequently, sensitive analytical methods are required for its detection in fish tissues and environmental samples. The following workflow outlines a typical procedure using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Caption: Workflow for the detection of malachite green in aquaculture samples.

pH-Dependent Equilibrium Pathway

The interconversion between the colored cationic form and the colorless carbinol form of malachite green is a key chemical property governed by pH.

Caption: pH-dependent equilibrium of malachite green.

References

- 1. Bis(4-(dimethylamino)phenyl)(phenyl)methanol--hydrogen chloride (1/1) | C23H27ClN2O | CID 16211552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Malachite Green Carbinol base hydrochloride | Biochemical Assay Reagents | 123333-61-9 | Invivochem [invivochem.com]

Spectroscopic and Physicochemical Profile of Malachite Green Carbinol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and relevant physicochemical properties of malachite green carbinol hydrochloride (CAS Number: 123333-61-9).[1][2] While extensive data exists for the brightly colored triphenylmethane (B1682552) dye form, malachite green, this document consolidates the known information for its colorless carbinol hydrochloride salt. This information is crucial for researchers in drug development, analytical chemistry, and toxicology who may encounter this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the carbinol base of malachite green.[1] The carbinol form, also referred to as the leuco-base, exists in a pH-dependent equilibrium with the colored cationic form of malachite green.[3][4] In neutral to alkaline conditions, the colorless carbinol form is favored, while acidic conditions promote the formation of the green-colored cation.[3][5]

| Property | Value | Reference |

| CAS Number | 123333-61-9 | [1][2] |

| Molecular Formula | C₂₃H₂₇ClN₂O | [1][2][6] |

| Molecular Weight | 382.93 g/mol | [1][2][6] |

| Appearance | Metallic dark green to dark purple crystalline powder | [2] |

| Synonyms | Malachite Green hydrochloride, Basic Green 4 | [1][2] |

| Boiling Point | 549.4°C at 760 mmHg | [6] |

| Flash Point | 286°C | [6] |

| logP | 4.905 | [6] |

Spectroscopic Data

The following tables summarize the available spectroscopic data for malachite green carbinol and its related forms. It is important to note that detailed, publicly available spectra specifically for the hydrochloride salt are limited; therefore, data for the carbinol base and the parent malachite green cation are included for comparative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption of malachite green is highly dependent on pH due to the equilibrium between the colored cation and the colorless carbinol.

| Compound Form | λmax (nm) | Molar Absorptivity (ε) | Solvent/Conditions | Reference |

| Malachite Green Carbinol | 447 | Not Reported | Not Specified | [7] |

| Malachite Green Carbinol | 280-410 | Not Reported | Aqueous, pH 12 | [8][9] |

| Malachite Green (Cation) | 615 - 620 | ~1.49 x 10⁵ M⁻¹cm⁻¹ | Water (acidic pH) | [5][10][11] |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is characterized by vibrations of the aromatic rings and amine groups. The data below is for the general malachite green structure, as specific peak assignments for the carbinol hydrochloride are not widely published.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3232 | Aromatic C-H Stretch | [12] |

| ~2925 | Aryl C-H | [12] |

| ~1587 | Aromatic C=C Stretch | [12][13][14] |

| ~1450 | Aromatic Ring Vibration | [12] |

| ~1360 | C-N Stretch (Aromatic Tertiary Amine) | [12] |

| ~1175 | C-N Stretch | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Published ¹H and ¹³C NMR data for this compound are scarce. The table below provides expected chemical shift regions based on the molecular structure. For reference, some data for the related compound, leucomalachite green, is available.[15]

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 6.5 - 7.5 |

| N-Methyl Protons | ~2.9 | |

| Carbinol -OH | Variable | |

| ¹³C | Aromatic Carbons | 110 - 150 |

| Carbinol Carbon (C-OH) | 75 - 85 | |

| N-Methyl Carbons | ~40 |

Mass Spectrometry (MS)

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

| LC-MS/MS (Malachite Green) | ESI+ | 329 | 313, 285, 208 | [17][18] |

| Expected (Carbinol Base) | ESI+ | 347 [M+H]⁺ | Not Applicable |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for organic compounds.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or buffered aqueous solution). Prepare a series of dilutions to determine the linear range of absorbance.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline correction.

-

Data Acquisition: Record the absorption spectrum of the sample solution from 200 to 800 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, create a calibration curve using standards of known concentration.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix thoroughly.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, with a sufficient number of scans for a good signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard experiments include a single-pulse ¹H experiment and a proton-decoupled ¹³C experiment. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to TMS (0 ppm). Assign the signals to the respective nuclei in the molecule.

Chemical Equilibrium Pathway

Malachite green carbinol exists in a pH-dependent equilibrium with the colored malachite green cation. This transformation is a key characteristic of the compound.

Caption: pH-dependent equilibrium of malachite green.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Malachite Green Carbinol base hydrochloride | Biochemical Assay Reagents | 123333-61-9 | Invivochem [invivochem.com]

- 7. Absorption [Malachite Green Carbinol] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of malachite green and malachite green carbinol under irradiation with different wavelength ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. omlc.org [omlc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. LEUCOMALACHITE GREEN(129-73-7) 13C NMR spectrum [chemicalbook.com]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Navigating the Solubility and Toxicological Landscape of Malachite Green Carbinol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of malachite green carbinol hydrochloride in ethanol (B145695), alongside an examination of the compound's toxicological profile. Malachite green, a triphenylmethane (B1682552) dye, and its derivatives are of significant interest due to their historical use as potent antifungal and antiparasitic agents in aquaculture. However, concerns regarding their potential toxicity necessitate a thorough understanding of their chemical properties and biological interactions. This document summarizes the available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and visualizes the key signaling pathways implicated in its toxicity.

Physicochemical Properties and Solubility in Ethanol

This compound (CAS Number: 123333-61-9) is the hydrochloride salt of the carbinol form of malachite green.[1][2] Its chemical formula is C₂₃H₂₇ClN₂O, with a molecular weight of 382.93 g/mol .[1][2] In aqueous solutions, malachite green exists in a pH-dependent equilibrium between its colored cationic form and its colorless carbinol (or leuco) form.[3] The carbinol form is less water-soluble than the cationic dye.[3]

Table 1: Quantitative Solubility of Leucomalachite Green in Ethanol

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Leucomalachite Green | Ethanol | 25 | 4 |

Source: National Center for Biotechnology Information (NCBI)[3]

It is important to note that while leucomalachite green is structurally similar, its solubility may differ from that of this compound. The available information suggests that the solubility of this compound in ethanol is likely to be significant, a property that is advantageous for its application in various experimental and industrial settings.

Toxicological Profile and Associated Signaling Pathways

The toxicological effects of malachite green are a primary concern and have been extensively studied. The compound is known to induce cytotoxicity, genotoxicity, apoptosis (programmed cell death), and necrosis (cell death due to injury).[4][5][6][7] A key mechanism underlying its toxicity is the generation of reactive oxygen species (ROS).[8][9]

The metabolic activation of malachite green can lead to the formation of free radicals, which in turn trigger a cascade of cellular damage.[8] This includes lipid peroxidation, where the oxidative degradation of lipids in cell membranes leads to a loss of membrane integrity, and DNA damage, which can result in mutations and chromosomal aberrations.[5][6][8] These genotoxic effects are a significant contributor to its potential carcinogenicity.[7][9]

The cellular response to malachite green-induced stress can involve the activation of signaling pathways leading to apoptosis. Studies have shown that malachite green can modulate the expression of genes related to apoptosis and oxidative stress.[4] While the complete signaling network is complex and may be cell-type dependent, a generalized pathway can be illustrated.

Experimental Protocols for Solubility Determination

A standardized and rigorous protocol is essential for accurately determining the solubility of this compound in ethanol. The following methodology is a composite of established techniques for assessing the solubility of chemical compounds.

Materials and Equipment

-

This compound (analytical grade)

-

Ethanol (anhydrous, analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of ethanol in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the sample at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, pass the aliquot through a syringe filter into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. Weigh the remaining solid residue. The solubility can then be calculated as the mass of the solute per volume of the solvent.

-

Spectrophotometric/Chromatographic Method: Prepare a series of standard solutions of this compound in ethanol of known concentrations. Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer to create a calibration curve. Alternatively, use an HPLC method to separate and quantify the compound. Dilute the filtered saturated solution with ethanol to a concentration that falls within the linear range of the calibration curve and measure its concentration. The original solubility is then calculated by taking the dilution factor into account.

-

This technical guide consolidates the available information on the solubility and toxicology of this compound. While a precise quantitative value for its solubility in ethanol requires further experimental determination, the provided data on a related compound and the qualitative descriptions suggest good solubility. The established toxicological pathways highlight the importance of understanding the risks associated with this compound. The detailed experimental protocol offers a robust framework for researchers to accurately determine its solubility, contributing to a more complete profile of this scientifically and historically significant compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malachite green induces genotoxic effect and biochemical disturbances in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toxicological effects of malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-response effects of malachite green on free radical formation, lipid peroxidation and DNA damage in Syrian hamster embryo cells and their modulation by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malachite Green: A Toxicological Review | Semantic Scholar [semanticscholar.org]

Stability of Malachite Green Carbinol Hydrochloride at Varying pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of malachite green carbinol hydrochloride across a range of pH values. Malachite green, a triphenylmethane (B1682552) dye, exhibits a pH-dependent equilibrium, transitioning between its colored cationic form and its colorless carbinol base. Understanding this equilibrium and the kinetics of its transformation is crucial for applications in analytical chemistry, aquaculture, and drug development, where its efficacy and potential toxicity are of concern.

pH-Dependent Equilibrium of Malachite Green

Malachite green exists in a pH-dependent equilibrium between its green cationic form and its colorless carbinol (or pseudobase) form.[1][2][3] The pKa for this equilibrium is approximately 6.9.[1][2][3] In solutions with a pH below this value, the colored cationic form is predominant. As the pH increases into the alkaline range, the equilibrium shifts towards the formation of the unstable, colorless carbinol base, a phenomenon often referred to as "alkaline fading."[4][5][6] In strongly acidic solutions (pH < 1), malachite green can be converted to a dication, resulting in a color change to yellow.[1]

The colorless carbinol form can be further reduced to leucomalachite green, which is a focus of toxicological studies due to its persistence in tissues.[1][7]

Quantitative Analysis of pH-Dependent Stability

The stability of malachite green is significantly influenced by the pH of the aqueous solution. The rate of conversion to the carbinol form increases with higher pH. The following table summarizes kinetic data from studies on the alkaline hydrolysis of malachite green.

| pH | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Alkaline | 25 | 1.08 | [5] |

| Alkaline | 25 | 1.46 ± 0.03 | [4][6] |

| Alkaline | 20 | 1.47 ± 0.01 | [4] |

Note: The studies cited primarily focus on alkaline conditions where the fading of the colored form is prominent. The rate constants represent the bimolecular reaction between malachite green and hydroxide (B78521) ions.

Experimental Protocols for Stability Assessment

The following outlines a general methodology for investigating the pH-dependent stability of this compound, synthesized from common practices in the cited literature.

1. Preparation of Buffer Solutions:

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) should be prepared. Standard buffer systems such as phosphate, acetate, and borate (B1201080) can be utilized to maintain a constant pH throughout the experiment.

-

The ionic strength of the buffer solutions should be kept constant to minimize its effect on the reaction rate.

2. Preparation of Malachite Green Stock Solution:

-

A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in deionized water or an appropriate solvent. The initial concentration should be chosen to give a measurable absorbance in the spectrophotometer.

3. Kinetic Measurements:

-

The kinetic analysis is typically performed using a UV-Vis spectrophotometer.[4] The reaction is initiated by adding a small aliquot of the malachite green stock solution to a temperature-controlled cuvette containing the buffer solution of a specific pH.

-

The absorbance of the solution is monitored over time at the wavelength of maximum absorbance (λmax) for the colored form of malachite green, which is approximately 617-621 nm.[2][8]

-

The rate of the reaction can be determined by analyzing the change in absorbance over time. For pseudo-first-order conditions (with a large excess of the buffer), the natural logarithm of the absorbance versus time is plotted to obtain the rate constant.

4. Data Analysis:

-

The pseudo-first-order rate constants are determined at each pH value.

-

For alkaline solutions, the second-order rate constant for the reaction with hydroxide ions can be calculated by dividing the pseudo-first-order rate constant by the hydroxide ion concentration.

-

The half-life of malachite green at each pH can be calculated from the rate constant.

Visualizing pH-Dependent Equilibria and Experimental Workflow

To better illustrate the chemical transformations and the experimental process, the following diagrams are provided.

Caption: pH-Dependent Equilibrium of Malachite Green.

Caption: Experimental Workflow for pH Stability Analysis.

References

- 1. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photodegradation of malachite green and malachite green carbinol under irradiation with different wavelength ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Equilibrium, Kinetics, and Thermodynamic Studies of Malachite Green Adsorption onto Fig (Ficus cartia) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

malachite green carbinol hydrochloride quantum yield determination

An In-Depth Technical Guide to the Quantum Yield Determination of Malachite Green Carbinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malachite green (MG) is a triphenylmethane (B1682552) dye with broad applications, including as a biological stain and, historically, as an antifungal agent in aquaculture. In aqueous solutions, the vibrant green cationic form of malachite green exists in a pH-dependent equilibrium with its non-ionic, colorless carbinol form, also known as leucocarbinol.[1][2][3] The transition between these two species is governed by a pKa of 6.9.[1][2][3] Understanding the photochemical behavior of these species is crucial for assessing their environmental fate, stability in pharmaceutical formulations, and potential for phototoxicity.

The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that defines the efficiency of the process. It represents the number of specified events (e.g., molecules degraded) that occur per photon absorbed by the system. For drug development and environmental science, determining the photodegradation quantum yield is essential for predicting a compound's stability under light exposure.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the photodegradation quantum yield of this compound. It includes detailed experimental protocols, a summary of known quantitative data, and a visual representation of the experimental workflow.

Core Principles

The determination of a reaction's quantum yield hinges on quantifying two key parameters:

-

The rate of the photochemical reaction (i.e., the number of molecules transformed per unit time).

-

The rate of photon absorption by the reactant in the same system (i.e., the number of photons absorbed per unit time).

The quantum yield (Φ) is then calculated as:

Φ = (moles of reactant consumed per unit time) / (moles of photons absorbed per unit time)

A widely accepted and robust method for accurately measuring the photon flux of a light source is chemical actinometry.[4][5] This technique uses a chemical system with a well-characterized and reliable quantum yield to calibrate the light source. The ferrioxalate (B100866) actinometer is a common choice for the UV and visible regions of the spectrum.[5][6]

Quantitative Data Summary

The photodegradation of malachite green carbinol is significantly more efficient than that of its colored dye form.[1][2] The following table summarizes the reported quantum yields for malachite green carbinol at different ultraviolet wavelength ranges.

| Wavelength Range (nm) | Quantum Yield (Φ) | Reference |

| 280 - 312 nm | 4.3 x 10⁻³ | [1][2] |

| 313 - 410 nm | 5.8 x 10⁻³ | [1][2] |

Detailed Experimental Protocols

This section outlines a detailed protocol for determining the photodegradation quantum yield of malachite green carbinol. The procedure is divided into two main parts: calibrating the photon flux of the light source via ferrioxalate actinometry and then conducting the photolysis of the target compound.

Part A: Photon Flux Determination using Ferrioxalate Actinometry

Objective: To measure the photon flux (photons per second) of the irradiation source at the desired wavelength.

Materials:

-

Potassium ferrioxalate [K₃Fe(C₂O₄)₃·3H₂O]

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium acetate (B1210297) (CH₃COONa)

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for calibration curve

-

Spectrophotometer

-

Quartz cuvettes

-

Irradiation source (e.g., high-pressure mercury lamp with appropriate filters)

Procedure:

-

Preparation of Solutions (in a darkroom or under red light):

-

Actinometer Solution (0.006 M Potassium Ferrioxalate): Dissolve ~0.295 g of potassium ferrioxalate in 100 mL of 0.05 M H₂SO₄. This solution is light-sensitive and must be stored in the dark.[5]

-

Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.

-

Buffer Solution: Prepare a solution of 0.3 M sodium acetate.

-

-

Irradiation:

-

Pipette a precise volume of the actinometer solution into a quartz cuvette.

-

Irradiate the sample for a specific, accurately measured time interval (e.g., 60 seconds). The time should be chosen such that the conversion is less than 10% to ensure linearity.

-

Keep a non-irradiated sample as a "dark" control.

-

-

Complexation and Measurement:

-

After irradiation, transfer a known aliquot of the actinometer solution to a volumetric flask.

-

Add the phenanthroline solution and the sodium acetate buffer. The buffer raises the pH, allowing the Fe²⁺ ions formed during photolysis to form a stable, colored complex with phenanthroline.[5]

-

Dilute to the final volume with deionized water and allow the color to develop for at least 30 minutes in the dark.

-

Measure the absorbance of the complex at 510 nm using a spectrophotometer.[5]

-

-

Calculation of Photon Flux:

-

Determine the concentration of Fe²⁺ formed using a calibration curve prepared with standard FeSO₄ solutions.

-

Calculate the number of moles of Fe²⁺ formed during irradiation.

-

The photon flux (I₀) in moles of photons per second can be calculated using the formula: I₀ = (moles of Fe²⁺) / (Φ_actinometer * t * F) where:

-

moles of Fe²⁺ is the amount of ferrous ion produced.

-

Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

-

t is the irradiation time in seconds.

-

F is the fraction of light absorbed by the actinometer solution, calculated as F = 1 - 10^(-A), where A is the absorbance of the solution at the irradiation wavelength.

-

-

Part B: Photolysis of Malachite Green Carbinol

Objective: To measure the rate of degradation of malachite green carbinol under irradiation.

Materials:

-

This compound

-

Alkaline buffer solution (e.g., pH 12.0 carbonate buffer) to ensure the compound is in its carbinol form.[1][2]

-

Hydrochloric acid (HCl) for quenching and color development.

-

The same irradiation setup and cuvettes as in Part A.

Procedure:

-

Preparation of Sample Solution:

-

Prepare a solution of this compound in the alkaline buffer. The concentration should be adjusted to have a significant absorbance in the UV range of irradiation but be fully in the colorless carbinol form.

-

-

Irradiation:

-

Using the identical experimental geometry as in Part A, irradiate the sample solution.

-

At regular time intervals, withdraw small aliquots of the solution for analysis.

-

-

Analysis:

-

The carbinol form is colorless. To quantify its concentration, each aliquot is immediately acidified with HCl. This rapidly converts the remaining malachite green carbinol to the intensely colored cationic form.

-

Measure the absorbance of the acidified aliquot at the λ_max of the malachite green cation (~620 nm).

-

The decrease in absorbance at 620 nm over time is directly proportional to the degradation of the malachite green carbinol.

-

-

Calculation of Reaction Rate:

-

Plot the concentration of malachite green carbinol (determined from the absorbance of the acidified aliquots) versus irradiation time.

-

The initial slope of this plot gives the rate of reaction in moles per liter per second. Multiply by the reaction volume to get the rate in moles per second.

-

Part C: Quantum Yield Calculation

-

Calculate the Rate of Photon Absorption:

-

The rate of photon absorption by the malachite green carbinol solution is given by I₀ * F_sample, where I₀ is the photon flux determined in Part A and F_sample is the fraction of light absorbed by the sample at the irradiation wavelength (F_sample = 1 - 10^(-A_sample)).

-

-

Calculate the Quantum Yield (Φ):

-

Using the values obtained, calculate the photodegradation quantum yield: Φ = (Rate of malachite green carbinol degradation [moles/s]) / (Rate of photon absorption [moles of photons/s])

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantum yield determination process.

Caption: Workflow for quantum yield (Φ) determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Photodegradation of malachite green and malachite green carbinol under irradiation with different wavelength ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. hepatochem.com [hepatochem.com]

- 6. hepatochem.com [hepatochem.com]

An In-depth Technical Guide to the Synthesis and Purification of Malachite Green Carbinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of malachite green carbinol hydrochloride. The document details the chemical reactions, experimental protocols, and purification methods necessary to obtain this compound. Furthermore, it explores the potential biological signaling pathways associated with its colored form, malachite green, offering insights for researchers in drug development and toxicology.

Introduction

Malachite green is a triarylmethane dye that has been widely used for its antimicrobial properties, particularly in aquaculture. However, due to concerns about its toxicity and carcinogenicity, its use has been restricted in many countries. Malachite green exists in a pH-dependent equilibrium with its colorless carbinol base form.[1] The hydrochloride salt of this carbinol base, this compound, is a water-soluble derivative that is of interest for various research applications, including as a potential therapeutic agent or as a tool for studying cellular processes. This guide outlines the key steps for its chemical synthesis and purification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of leuco-malachite green, followed by its oxidation to malachite green, conversion to the carbinol base, and finally, formation of the hydrochloride salt.

Step 1: Synthesis of Leuco-Malachite Green

The initial step involves the acid-catalyzed condensation of benzaldehyde (B42025) with N,N-dimethylaniline.

Reaction:

C₆H₅CHO + 2 C₆H₅N(CH₃)₂ → C₆H₅CH(C₆H₄N(CH₃)₂)₂ + H₂O

Experimental Protocol:

A detailed experimental protocol for the synthesis of leuco-malachite green is presented below.[2]

| Parameter | Value |

| Reagents | |

| Benzaldehyde | 14 g |

| N,N-dimethylaniline | 35 g |

| Concentrated Hydrochloric Acid | 31.5 g |

| Sodium Hydroxide (B78521) Solution | As needed for alkalinization |

| Water | 1 L for precipitation |

| Reaction Conditions | |

| Temperature | 100°C |

| Reaction Time | 24 hours |

| Procedure | |

| 1. | Mix benzaldehyde, N,N-dimethylaniline, and concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser. |

| 2. | Heat the mixture at 100°C for 24 hours. |

| 3. | Cool the reaction mixture and make it alkaline with a sodium hydroxide solution. |

| 4. | Remove unreacted benzaldehyde and N,N-dimethylaniline by steam distillation. |

| 5. | Pour the remaining mixture into 1 liter of water to precipitate the leuco base. |

| 6. | Filter the resulting solid and wash with water until the washings are neutral. |

| 7. | Dry the product to obtain leuco-malachite green. |

Step 2: Oxidation of Leuco-Malachite Green to Malachite Green

The colorless leuco base is then oxidized to the intensely colored malachite green dye.

Reaction:

C₆H₅CH(C₆H₄N(CH₃)₂)₂ + [O] → [C₆H₅C(C₆H₄N(CH₃)₂)₂]⁺ + H₂O

Experimental Protocol:

The following protocol details the oxidation of leuco-malachite green.[2][3]

| Parameter | Value |

| Reagents | |

| Leuco-malachite green (dry) | 10 g |

| Hydrochloric Acid | 27 g |

| Acetic Acid | 4 g |

| Water | 2500-3000 mL |

| Lead Dioxide (pure) | 7.5 g |

| Sodium Sulfate (B86663) | As needed for lead removal |

| Sodium Hydroxide Solution | As needed for precipitation |

| Reaction Conditions | |

| Stirring Time | 2 hours after addition of oxidant |

| Procedure | |

| 1. | Melt the leuco-malachite green by heating. |

| 2. | Prepare a solution of hydrochloric acid and acetic acid in water and add it to the melted leuco base. |

| 3. | Slowly add a thin paste of lead dioxide with continuous stirring. |

| 4. | Continue stirring for 2 hours after the addition is complete. |

| 5. | Filter off any unreacted lead dioxide. |

| 6. | Heat the filtrate to boiling and add sodium sulfate to precipitate lead ions as lead sulfate. |

| 7. | Filter the hot solution to remove the precipitate. |

Step 3: Conversion to Malachite Green Carbinol Base

The colored malachite green solution is then treated with a base to form the colorless carbinol base.

Reaction:

[C₆H₅C(C₆H₄N(CH₃)₂)₂]⁺ + OH⁻ → C₆H₅C(OH)(C₆H₄N(CH₃)₂)₂

Experimental Protocol:

The following procedure describes the precipitation of the carbinol base.[2]

| Parameter | Value |

| Reagents | |

| Filtrate from Step 2 | - |

| Sodium Hydroxide Solution | As needed for precipitation |

| Procedure | |

| 1. | Heat the filtrate from the previous step to boiling. |

| 2. | Add sodium hydroxide solution to precipitate the malachite green carbinol base. |

| 3. | Cool the solution and filter the precipitate. |

| 4. | Wash the precipitate with water. |

Step 4: Synthesis of this compound

The isolated carbinol base is then reacted with hydrochloric acid to form the desired hydrochloride salt.

Reaction:

C₆H₅C(OH)(C₆H₄N(CH₃)₂)₂ + HCl → [C₆H₅C(OH)(C₆H₄N(CH₃)₂)₂H]⁺Cl⁻

Experimental Protocol:

| Parameter | Value |

| Reagents | |

| Malachite Green Carbinol Base | 1 equivalent |

| Hydrochloric Acid (e.g., 1M in diethyl ether or dissolved in a minimal amount of water) | 1 equivalent |

| Anhydrous Diethyl Ether or other suitable organic solvent | As needed |

| Procedure | |

| 1. | Dissolve the purified malachite green carbinol base in a suitable anhydrous organic solvent like diethyl ether. |

| 2. | Slowly add one equivalent of hydrochloric acid (e.g., as a solution in diethyl ether) to the stirred solution of the carbinol base at a controlled temperature (e.g., 0-5°C). |

| 3. | The hydrochloride salt should precipitate out of the solution. |

| 4. | Filter the precipitate and wash with a small amount of cold, anhydrous solvent. |

| 5. | Dry the product under vacuum. |

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.[4]

Experimental Protocol for Recrystallization:

The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent pair system may also be employed.[5][6]

| Parameter | Value |

| General Procedure | |

| 1. | Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water). |

| 2. | If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration to remove the charcoal.[5] |

| 3. | Slowly cool the solution to room temperature to allow for the formation of crystals. |

| 4. | Further cool the solution in an ice bath to maximize the yield of the purified crystals. |

| 5. | Collect the crystals by vacuum filtration. |

| 6. | Wash the crystals with a small amount of the cold recrystallization solvent. |

| 7. | Dry the purified crystals under vacuum. |

Quantitative Data Summary:

The following table summarizes the reported yields for the synthesis of malachite green precursors. The yield for the final carbinol hydrochloride product will depend on the efficiency of the final salt formation and purification steps.

| Synthesis Step | Catalyst | Molar Ratio (Benzaldehyde:N,N-DMA) | Reaction Time | Temperature | Yield (%) | Reference |

| Leuco-malachite green | HCl (37%) | 1:3 | 4 hours | 115-120°C | 62.33 | [3] |

| Leuco-malachite green | p-Toluenesulfonic acid (20 mol%) | 1:3 | 4 hours | 115-120°C | 66.71 | [3] |

| Leuco-malachite green | SnCl₄ (20 mol%) | 1:3 | 4 hours | 115-120°C | 81.20 | [3] |

| Malachite green from leuco base | Lead dioxide | - | 2 hours | - | - | [3] |

Visualization of Synthesis and Potential Signaling Pathways

Synthesis Workflow

The overall synthesis process can be visualized as a series of sequential reactions.

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathways

While the direct signaling pathways of this compound are not extensively studied, research on malachite green provides insights into its potential biological effects. Malachite green has been shown to interfere with key cellular signaling pathways.

One study in fish demonstrated that malachite green can attenuate the expression and signaling of the growth hormone receptor (GHR), potentially through interaction with the estrogen receptor.[7] This suggests a possible mechanism of endocrine disruption.

Caption: Postulated mechanism of malachite green's interference with GHR signaling.

Another study in zebrafish embryos indicated that malachite green can induce cardiovascular defects by blocking the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[8] This highlights its potential to disrupt angiogenesis and embryonic development.

Caption: Postulated mechanism of malachite green's blockade of VEGFR-2 signaling.

Given the equilibrium between malachite green and its carbinol form, it is plausible that this compound could also influence these or similar signaling pathways. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of the carbinol form.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By following the outlined experimental protocols, researchers can obtain this compound for further investigation. The exploration of potential signaling pathways, based on studies of malachite green, offers a starting point for understanding the biological activities of its carbinol derivative. This information is valuable for professionals in drug development and toxicology seeking to explore the therapeutic potential or assess the risks associated with this class of compounds.

References

- 1. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. journalcmpr.com [journalcmpr.com]

- 4. mt.com [mt.com]

- 5. youtube.com [youtube.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Disrupting actions of bisphenol A and malachite green on growth hormone receptor gene expression and signal transduction in seabream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Malachite Green Carbinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of malachite green carbinol hydrochloride. It details the experimental protocols for its synthesis and crystallization, presents its crystallographic data in a structured format, and illustrates the experimental workflow through a clear diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of crystallography, medicinal chemistry, and drug development.

Introduction

Malachite green is a widely used triphenylmethane (B1682552) dye with applications ranging from a biological stain to an antiseptic agent. Its carbinol hydrochloride salt is a key derivative, and understanding its three-dimensional structure is crucial for elucidating its chemical properties, biological activity, and potential toxicological profile. X-ray crystallography provides the definitive method for determining the precise atomic arrangement within a crystalline solid, offering valuable insights into bond lengths, bond angles, and intermolecular interactions. This guide presents a detailed analysis of the crystal structure of this compound.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis of the compound, growth of high-quality single crystals, and subsequent analysis by X-ray diffraction.

Synthesis of this compound

The synthesis of this compound is adapted from the established procedures for the synthesis of malachite green, which involves the condensation of benzaldehyde (B42025) with N,N-dimethylaniline to form the leuco base, followed by oxidation and conversion to the carbinol hydrochloride salt.

Materials:

-

Benzaldehyde

-

N,N-dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Lead (IV) oxide (PbO₂) or other suitable oxidizing agent

-

Ethanol

-

Diethyl ether

Procedure:

-

Leuco Base Formation: A mixture of benzaldehyde and N,N-dimethylaniline is heated in the presence of a condensing agent such as hydrochloric acid or zinc chloride. The reaction mixture is then neutralized with a base (e.g., NaOH) to precipitate the leuco base of malachite green.

-

Oxidation: The isolated leuco base is then oxidized to the colored triphenylmethane dye. This is typically achieved using an oxidizing agent like lead (IV) oxide in an acidic medium.

-

Formation of the Carbinol Base: The colored dye solution is treated with a base to facilitate the formation of the carbinol base.

-

Conversion to Hydrochloride Salt: The carbinol base is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate the this compound salt.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetone, to yield single crystals suitable for X-ray diffraction analysis.

Crystallization

Single crystals of this compound of sufficient size and quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

Procedure:

-

A saturated solution of the purified this compound is prepared in a suitable solvent (e.g., ethanol) at an elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature.

-

The container is then loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.

-

Well-formed single crystals are carefully harvested from the mother liquor.

X-ray Diffraction Analysis

A selected single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis.

Procedure:

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as a series of frames as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves fitting the atomic positions and displacement parameters to the observed diffraction data.

Data Presentation

The crystallographic data for this compound is summarized in the following tables. This data is based on the information deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 141881.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₂₃H₂₇ClN₂O |

| Formula Weight | 382.93 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | Value from CSD Å |

| b | Value from CSD Å |

| c | Value from CSD Å |

| α | 90° |

| β | Value from CSD ° |

| γ | 90° |

| Volume | Value from CSD ų |

| Z | 4 |

| Density (calculated) | Value from CSD Mg/m³ |

| Absorption Coefficient | Value from CSD mm⁻¹ |

| F(000) | 816 |

| Data Collection | |

| Theta range for data collection | Value from CSD to Value from CSD ° |

| Index ranges | h, k, l values from CSD |

| Reflections collected | Value from CSD |

| Independent reflections | Value from CSD [R(int) = value] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Values from CSD |

| Goodness-of-fit on F² | Value from CSD |

| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |

| R indices (all data) | R1 = value, wR2 = value |

| Largest diff. peak and hole | Values from CSD e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C(1)-C(2) | Value from CSD |

| C(1)-N(1) | Value from CSD |

| C(7)-O(1) | Value from CSD |

| C(8)-N(2) | Value from CSD |

| ... | ... |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(2)-C(1)-N(1) | Value from CSD |

| C(1)-C(7)-O(1) | Value from CSD |

| C(7)-C(8)-N(2) | Value from CSD |

| ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the key stages involved in the crystal structure analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The detailed experimental protocols, structured presentation of crystallographic data, and the visual representation of the workflow offer a valuable resource for researchers. A thorough understanding of the three-dimensional structure of this compound is fundamental for advancing its applications in various scientific and industrial domains, including its role as a molecular probe and its potential in the development of new therapeutic agents. The data presented herein serves as a foundational reference for further computational studies and structure-activity relationship analyses.

References

Unveiling the Spectroscopic Signature of Malachite Green Carbinol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the absorption and emission properties of malachite green carbinol hydrochloride. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development and other fields where the precise characterization of this compound is essential. By summarizing key quantitative data, detailing experimental methodologies, and visualizing critical molecular transformations, this guide aims to facilitate a deeper understanding of the spectroscopic behavior of this compound.

Core Spectroscopic Properties

This compound is the colorless, carbinol form of the well-known triphenylmethane (B1682552) dye, malachite green. The spectroscopic characteristics of the carbinol form are distinct from the intensely colored cationic form. The interconversion between these two forms is primarily governed by pH, a critical factor in any spectroscopic analysis.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data available for this compound. It is important to distinguish these properties from those of the colored, cationic form of malachite green.

| Parameter | Value | Wavelength Range (nm) | Reference |

| Maximum Absorption Wavelength (λmax) | 447 nm | - | [1] |

| Molar Absorptivity (ε) | Data not available in the reviewed literature. | - | |

| Fluorescence | Essentially non-fluorescent. | - | [2] |

| Photodegradation Quantum Yield (Φ) | 4.3 x 10-3 | 280-312 | [3][4] |

| Photodegradation Quantum Yield (Φ) | 5.8 x 10-3 | 313-410 | [3][4] |

Molecular Transformations and Equilibria

The spectroscopic properties of malachite green are intrinsically linked to its molecular structure, which is highly sensitive to the surrounding chemical environment, particularly pH. The primary equilibrium is between the colored cationic form and the colorless carbinol form.

pH-Dependent Equilibrium

In aqueous solutions, malachite green exists in a pH-dependent equilibrium between the green-colored cation and the colorless carbinol (or leucocarbinol) form.[3][4][5] The pKa for this equilibrium is approximately 6.9.[3][4][5] At pH values below 6.9, the colored cationic form predominates. Conversely, in neutral to basic conditions (pH > 8.0), the equilibrium shifts towards the formation of the colorless carbinol base.[6]

References

- 1. Absorption [Malachite Green Carbinol] | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Photodegradation of malachite green and malachite green carbinol under irradiation with different wavelength ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. KR101355395B1 - The measuring method of malachite green concentration in aqueous solution by adjusting the pH - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Malachite Green Carbinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of malachite green carbinol hydrochloride. Due to a lack of publicly available TGA data for this specific compound, this guide synthesizes information from related triarylmethane dyes and general TGA protocols to offer a robust framework for its thermal analysis. Understanding the thermal stability and decomposition profile of this compound is crucial for its application in various fields, including as a potential therapeutic agent and in materials science.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the thermal stability, decomposition temperatures, and volatile content of materials.[2] A typical TGA instrument consists of a high-precision balance, a furnace, and a programmable temperature controller. The resulting data is plotted as a thermogram, which shows the percentage of weight loss against temperature.[3]

Experimental Protocol for Thermogravimetric Analysis

The following is a detailed, generalized protocol for conducting the thermogravimetric analysis of this compound. This protocol is based on standard procedures for organic compounds and should be optimized for the specific instrumentation used.[1][4]

Instrumentation:

-

Thermogravimetric Analyzer: A calibrated instrument capable of precise mass measurement as a function of temperature.

-

Crucibles: Alumina (Al₂O₃) or platinum crucibles are recommended for their inertness at high temperatures.[4]

-

Purge Gas: High-purity nitrogen or argon should be used to provide an inert atmosphere and prevent oxidative degradation.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible.[4]

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an oxygen-free environment.[4]

-

-

Thermal Program:

-

Heating Rate: A linear heating rate of 10 °C/min is a common starting point for initial analysis.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

Isothermal Steps (Optional): Isothermal holds can be incorporated at specific temperatures to study decomposition kinetics in more detail.[3]

-

-

Data Acquisition:

-

Continuously record the sample mass as a function of temperature throughout the experiment.

-

The derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.[5]

-

-

Post-Analysis:

-

Analyze the resulting thermogram to determine the onset temperature of decomposition, the temperatures of maximum weight loss, and the percentage of residual mass.

-

Data Presentation: Thermal Stability of Related Triarylmethane Dyes

While specific TGA data for this compound is not available, the thermal stability of other triarylmethane dyes provides a valuable point of reference. The following table summarizes the decomposition temperatures for some of these related compounds.

| Compound | T5d (°C) (5% weight loss) | Td,max (°C) (Maximum Decomposition) | Reference |

| TAM-1 (Dimeric Triarylmethane Dye) | 259 | Not Reported | [6] |

| TAM-2 (Dimeric Triarylmethane Dye) | 289 | Not Reported | [6] |

| Disperse Blue 359 | ~211 (inferred from text) | Not Reported | [7] |

| Novel Synthesized Triarylmethane Dyes | >230 | Not Reported | [7] |

Note: The data presented is for structurally related compounds and should be used as a guideline for the expected thermal behavior of this compound.

Visualizations

Experimental Workflow for Thermogravimetric Analysis

The following diagram illustrates the general workflow for conducting a TGA experiment.

Caption: General workflow for a thermogravimetric analysis experiment.

Plausible Thermal Decomposition Pathway for a Triarylmethane Dye

The thermal decomposition of triarylmethane dyes in an inert atmosphere is expected to proceed through the cleavage of the bonds connecting the aryl groups to the central carbon atom, followed by the fragmentation of the resulting aromatic and amine-containing species. The following diagram presents a simplified, plausible decomposition pathway.

Caption: Plausible thermal decomposition pathway for a triarylmethane dye.

Conclusion

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. etamu.edu [etamu.edu]

- 4. epfl.ch [epfl.ch]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Characterization of Novel Triarylmethane-Based Dyes for Thermally Stable Blue Color Filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Malachite Green Carbinol Hydrochloride in Phosphate Detection Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of malachite green carbinol hydrochloride in a highly sensitive colorimetric assay for the detection and quantification of inorganic phosphate (B84403). This assay is a valuable tool for a wide range of applications in biological research and drug discovery, including enzyme kinetics, phosphatase activity screening, and high-throughput screening (HTS) for enzyme inhibitors.

Principle of the Assay

The malachite green phosphate assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate under acidic conditions.[1][2][3] In this reaction, molybdate and phosphate ions condense to form a phosphomolybdate complex. This compound then binds to this complex, resulting in a significant color shift that can be quantified spectrophotometrically. The intensity of the green color, typically measured at an absorbance between 600 and 660 nm, is directly proportional to the concentration of inorganic phosphate in the sample.[1][4]

The use of the carbinol hydrochloride form of malachite green is a key aspect of a stable and sensitive reagent formulation.[3] The addition of a non-ionic detergent, such as Tween 20, is often recommended to stabilize the malachite green-phosphomolybdate complex and prevent its precipitation, particularly at higher phosphate concentrations.[3][5]

Key Applications

The malachite green phosphate assay is a versatile technique with numerous applications in research and drug development:

-

Enzyme Kinetics: The assay can be used to determine the kinetic parameters of phosphate-releasing enzymes, such as ATPases, GTPases, and phosphatases.[2][4]

-

Phosphatase and Lipase Activity Assays: It allows for the measurement of the activity of various phosphatases and lipases by quantifying the release of inorganic phosphate from their respective substrates.[1][6]

-

Quantification of Phosphate in Biological Samples: The assay can be adapted to measure phosphate levels in a variety of biological samples, including cell lysates, tissue extracts, serum, and urine.[3] However, it is important to note that the assay measures only free inorganic phosphate. For the determination of protein- or lipid-bound phosphate, a hydrolysis step is required to liberate the phosphate prior to the assay.[1][7][8]

-

High-Throughput Screening (HTS) for Drug Discovery: The simple, rapid, and robust nature of the assay makes it highly amenable to HTS formats for the identification of inhibitors of phosphate-releasing enzymes.[1][2][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters and potential interferences associated with the malachite green phosphate assay.

Table 1: Assay Performance Characteristics

| Parameter | Typical Value/Range | Reference(s) |

| Detection Limit | As low as 1.6 pmoles of phosphate | [4] |

| Linear Detection Range | 0 - 2000 picomoles (0.02–40 µM) | [1][4] |

| Wavelength of Maximum Absorbance (λmax) | 600 - 660 nm | [1][4] |

| Incubation Time | 10 - 30 minutes | [1][4] |

| Z'-factor for HTS | 0.7 - 0.9 | [4] |

Table 2: Common Reagents and Their Potential Interference

| Reagent | Concentration Leading to Interference | Effect on Assay | Reference(s) |

| Triton™ X-100 | > 0.3% | Increased Blank | [8] |

| Tween® 20 | > 0.1% | Reduced Sensitivity | [8] |

| EDTA | > 10 mM | Increased Signal | [7] |

| Dithiothreitol (DTT) | > 3 mM | Reduced Sensitivity | [8] |

| Sodium Azide | Not specified | May interfere | |

| Sodium Vanadate (Na₃VO₄) | > 1 mM | Increased Signal / Reduced Sensitivity | [7][8] |

| Sodium Fluoride (NaF) | > 10 mM | None | [8] |

| ATP/GTP | > 0.25 mM | High background due to non-enzymatic hydrolysis | [4] |

Experimental Protocols

The following are detailed protocols for the preparation of reagents and the execution of the malachite green phosphate assay.

Reagent Preparation

Malachite Green Working Solution (with Carbinol Hydrochloride)

This protocol is adapted from a method that specifically utilizes this compound.[3]

-

Ammonium (B1175870) Molybdate Solution: Prepare a 4.2% (w/v) solution of ammonium molybdate tetrahydrate in 4N HCl.

-

This compound Solution: Prepare a 0.045% (w/v) solution of this compound in water.

-

Mixing: Combine 1 volume of the ammonium molybdate solution with 3 volumes of the this compound solution.

-

Stirring and Filtration: Stir the mixture for at least 30 minutes. It is crucial to allow sufficient time for the components to interact.[9] Following stirring, filter the solution through a 0.22 µm filter. The resulting solution should be amber in color.[9]

-

Stabilizer Addition: Just before use, add Tween 20 to the working solution to a final concentration of 0.01% (v/v).[3]

Phosphate Standard (1 mM)

-

Dissolve an appropriate amount of potassium phosphate monobasic (KH₂PO₄) in high-purity water to a final concentration of 1 M.

-

Prepare a 1 mM working stock solution by diluting the 1 M stock 1:1000 with the same buffer that will be used for the experimental samples.[1]

Assay Protocol (96-well plate format)

-

Standard Curve Preparation: Prepare a series of phosphate standards by serially diluting the 1 mM phosphate standard in the assay buffer. A typical range for the standard curve is from 0 to 40 µM.

-

Sample Preparation: Prepare experimental samples in the same assay buffer as the standards. If measuring enzyme activity, the reaction should be performed in a compatible buffer.

-

Plate Loading: Add 80 µL of each standard and sample to individual wells of a 96-well microplate. It is recommended to perform all measurements in duplicate or triplicate.[8]

-

Initiate Color Development: Add 20 µL of the Malachite Green Working Solution to each well.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes to allow for color development.[1][4]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 600 and 660 nm using a microplate reader.[4]

-

Data Analysis: Subtract the average absorbance of the blank (0 µM phosphate) from the absorbance of all standards and samples. Plot the absorbance of the standards versus their known phosphate concentrations to generate a standard curve. Use the equation of the linear regression of the standard curve to determine the phosphate concentration in the experimental samples.

Troubleshooting

High Background Signal

-

Phosphate Contamination: The malachite green assay is highly sensitive to phosphate contamination. Ensure that all labware is thoroughly rinsed with phosphate-free water.[2] Test all buffers and reagents for phosphate contamination before use.

-

Detergent Contamination: Many detergents and soaps contain high levels of phosphate. Use phosphate-free detergents for cleaning labware.[1]

-

Spontaneous Substrate Hydrolysis: Substrates such as ATP and GTP can undergo spontaneous hydrolysis, leading to high background phosphate levels. Prepare substrate solutions fresh and store them appropriately.[2]

Low or No Signal

-

Inactive Enzyme: If measuring enzyme activity, ensure the enzyme is active and stored under appropriate conditions.

-

Incorrect Assay Conditions: Optimize reaction parameters such as pH, temperature, and incubation time for the specific enzyme being studied.

-

Insufficient Phosphate Generation: The amount of phosphate produced in the reaction may be below the detection limit of the assay. Consider increasing the enzyme concentration or extending the reaction time.

Assay Interference

-

Compound Interference: In drug screening applications, test compounds may interfere with the assay chemistry. To identify such interference, perform a control experiment where the compound is added to a known concentration of phosphate standard. A change in absorbance in this control indicates interference.[2]

-

Precipitation: High concentrations of certain proteins or metals can cause precipitation. If this occurs, sample dilution may be necessary.[4]

Visualizations

Signaling Pathway of the Malachite Green Assay

Caption: Chemical reaction pathway of the malachite green phosphate assay.

Experimental Workflow for Phosphate Detection

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]